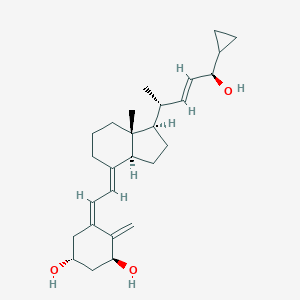
Impureza de Doxercalciferol
Descripción general
Descripción
La Impureza de Doxercalciferol es un producto de degradación del Doxercalciferol, que es un análogo sintético de la vitamina D2. El Doxercalciferol se utiliza principalmente para el tratamiento del hiperparatiroidismo secundario en pacientes con enfermedad renal crónica . La impureza puede surgir durante la síntesis, el almacenamiento o la manipulación del Doxercalciferol y puede afectar la eficacia y la seguridad del producto farmacéutico .
Aplicaciones Científicas De Investigación
La Impureza de Doxercalciferol tiene varias aplicaciones de investigación científica:
Investigación Farmacéutica: Se utiliza en el desarrollo y validación de métodos analíticos para el control de calidad de las formulaciones de Doxercalciferol.
Estudios Biológicos: La impureza se estudia para comprender sus efectos en los sistemas biológicos y su posible toxicidad.
Análisis Químico: Sirve como patrón de referencia en la identificación y cuantificación de impurezas en productos farmacéuticos.
Aplicaciones Industriales: La impureza se utiliza en estudios de estabilidad para evaluar la vida útil y las condiciones de almacenamiento de las formulaciones de Doxercalciferol.
Mecanismo De Acción
El mecanismo de acción de la Impureza de Doxercalciferol no se comprende bien, pero se cree que es similar al del Doxercalciferol. El Doxercalciferol se metaboliza en el hígado para formar 1α,25-dihidroxivitamina D2, que regula la homeostasis del calcio y el fósforo en el cuerpo . La impureza puede interactuar con objetivos moleculares y vías similares, afectando la eficacia general del compuesto principal .
Análisis Bioquímico
Biochemical Properties
1beta-HydroxyVitaminD2, like other forms of Vitamin D, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of 1beta-HydroxyVitaminD2 is with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the action of Vitamin D . Upon binding to VDR, 1beta-HydroxyVitaminD2 can influence the transcription of various genes, thereby regulating a multitude of biological processes .
Cellular Effects
1beta-HydroxyVitaminD2 exerts several effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can stimulate the absorption of calcium and phosphate in the intestinal mucosa, thereby playing a crucial role in maintaining skeletal health .
Molecular Mechanism
The molecular mechanism of 1beta-HydroxyVitaminD2 involves its interaction with the VDR. Upon binding to VDR, it forms a complex that can bind to Vitamin D responsive elements in the region of genes directly controlled by Vitamin D . This binding can modulate the transcription of these genes, leading to changes in the production of proteins that mediate the effects of Vitamin D .
Temporal Effects in Laboratory Settings
The effects of 1beta-HydroxyVitaminD2 can change over time in laboratory settings. For instance, studies have shown that Vitamin D2 and its derivatives, including 1beta-HydroxyVitaminD2, can increase total and free 25-hydroxyvitamin D levels more robustly than Vitamin D3 .
Metabolic Pathways
1beta-HydroxyVitaminD2 is involved in the metabolic pathway of Vitamin D2. Vitamin D2 is first converted into 25-hydroxyvitamin D2 in the liver, and then further hydroxylated at the 1 position in the kidney to form 1,25-dihydroxyvitamin D2, the bioactive form of Vitamin D2 . 1beta-HydroxyVitaminD2 is believed to be part of this metabolic pathway.
Transport and Distribution
Vitamin D and its metabolites, including 1beta-HydroxyVitaminD2, are transported in the blood bound to the Vitamin D Binding Protein (DBP) . DBP plays a key role in the bioavailability of Vitamin D and its metabolites. It is likely that 1beta-HydroxyVitaminD2 is also transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
The subcellular localization of 1beta-HydroxyVitaminD2 is likely to be similar to that of other Vitamin D metabolites. It is known that the VDR, the primary target of Vitamin D metabolites, is located in the nucleus of the cell . Therefore, it is plausible that 1beta-HydroxyVitaminD2, upon entering the cell, is transported to the nucleus where it exerts its effects.
Métodos De Preparación
La preparación de la Impureza de Doxercalciferol implica rutas sintéticas similares a las utilizadas para el Doxercalciferol. La síntesis generalmente incluye la hidroxilación de análogos de vitamina D2 en condiciones controladas . Los métodos de producción industrial incluyen cromatografía líquida de alto rendimiento (HPLC) acoplada a extracción en fase sólida (SPE) para aislar y cuantificar la impureza . Las condiciones de reacción a menudo requieren el uso de disolventes como acetonitrilo y agua, y reactivos como hidroxitolueno butilado para garantizar la estabilidad y pureza del compuesto .
Análisis De Reacciones Químicas
La Impureza de Doxercalciferol experimenta varias reacciones químicas, que incluyen:
Sustitución: Las reacciones de sustitución pueden ocurrir en condiciones específicas, lo que lleva a la formación de nuevos derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
La Impureza de Doxercalciferol se puede comparar con otras impurezas y análogos de la vitamina D2, como:
1α-Hidroxivitamina D2: Este compuesto es un análogo directo del Doxercalciferol y comparte propiedades químicas similares.
1β-Hidroxivitamina D2: Otro compuesto relacionado que puede formarse durante la síntesis y el almacenamiento del Doxercalciferol.
Trans-1α-Hidroxivitamina D2: Esta impureza se utiliza a menudo como estándar en métodos analíticos para la cuantificación de impurezas de Doxercalciferol.
La singularidad de la this compound radica en sus vías de formación específicas y su posible impacto en la estabilidad y eficacia de las formulaciones de Doxercalciferol .
Propiedades
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-BLKIPSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617847 | |
| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127516-23-8 | |
| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)









![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)


![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)
